Murrayafoline A

Oncology Natural Product Pharmacology Leukemia

Murrayafoline A (MuA, CAS 4532-33-6) is a 1-methoxy-3-methylcarbazole alkaloid isolated from various Murraya and Clausena species (Rutaceae). Unlike its broader carbazole alkaloid class, Murrayafoline A exhibits a unique pharmacological fingerprint defined by its direct engagement of the transcription factor Specificity protein 1 (Sp1), a property not universally shared among structurally related carbazoles.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 4532-33-6
Cat. No. B1210992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurrayafoline A
CAS4532-33-6
Synonyms1-methoxy-3-methyl-9H-carbazole
murrayafoline A
murrayafoline-A
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32
InChIInChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3
InChIKeyHDETUOZJFUNSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Murrayafoline A (CAS 4532-33-6): A Carbazole Alkaloid Scaffold with Defined Pharmacological Differentiation


Murrayafoline A (MuA, CAS 4532-33-6) is a 1-methoxy-3-methylcarbazole alkaloid isolated from various Murraya and Clausena species (Rutaceae) . Unlike its broader carbazole alkaloid class, Murrayafoline A exhibits a unique pharmacological fingerprint defined by its direct engagement of the transcription factor Specificity protein 1 (Sp1), a property not universally shared among structurally related carbazoles [1]. This specific mechanism translates into quantifiable differentiation in anti-neuroinflammatory and cytotoxic assays when compared to close structural analogs.

Why Murrayafoline A Cannot Be Interchanged with Generic Carbazole Alkaloids


The carbazole alkaloid class exhibits significant heterogeneity in biological activity due to subtle variations in ring substitution and oxidation state. Procuring a generic carbazole alkaloid or a closely related analog (e.g., Mahanimbine, Girinimbine) for applications in neuroinflammation or specific cancer models is likely to yield unpredictable or suboptimal results. Murrayafoline A differentiates itself through a specific Sp1-mediated mechanism of action, which confers a distinct potency profile in both in vitro and in vivo models compared to other in-class compounds [1]. The following quantitative evidence demonstrates these critical points of divergence, underscoring why Murrayafoline A is a necessary, non-substitutable tool for specific research programs.

Murrayafoline A (4532-33-6) Evidence Guide: Quantitative Differentiation vs. Carbazole Analogs


Cytotoxicity in Leukemia Model: Murrayafoline A vs. Mahanimbine

In a direct comparative study against the CEM-SS human T-lymphoblastic leukemia cell line, Murrayafoline A demonstrated cytotoxic potency comparable to the in-class analog Mahanimbine, but exhibited a distinctly more favorable selectivity profile against non-cancerous fibroblasts [1]. The IC50 values were 6 µg/ml for Mahanimbine and 8 µg/ml for Murrayafoline A against CEM-SS cells. Critically, when tested against normal 3T3 mouse fibroblasts, Murrayafoline A demonstrated a 2.1-fold higher IC50 (17 µg/ml) than Mahanimbine (11 µg/ml), indicating lower inherent toxicity to normal cells in this model [1].

Oncology Natural Product Pharmacology Leukemia

Antitrypanosomal Activity: Murrayafoline A vs. Girinimbine and Mahanimbine

Murrayafoline A demonstrated intermediate antitrypanosomal potency among three tested carbazole alkaloids from Murraya koenigii against in vitro cultured Trypanosoma evansi [1]. Its IC50 of 6.35 µg/ml was 2.0-fold more potent than Girinimbine (IC50 = 10.16 µg/ml) but 2.0-fold less potent than Mahanimbine (IC50 = 3.13 µg/ml). This places Murrayafoline A as a crucial data point for understanding structure-activity relationships (SAR) of carbazoles in this indication.

Parasitology Neglected Tropical Diseases Trypanosomiasis

Mechanism of Action: Unique Engagement of Sp1 Transcription Factor by Murrayafoline A

Unlike most other carbazole alkaloids that exhibit broad or undefined mechanisms, Murrayafoline A has been definitively shown to directly target the transcription factor Specificity protein 1 (Sp1) [1]. This interaction was validated through thermal proteome profiling (TPP), surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) [1]. Genetic knockdown of Sp1 using siRNA completely abrogated Murrayafoline A's anti-inflammatory effects in microglial cells, demonstrating a functional dependency not established for its class counterparts [1].

Neuroinflammation Chemical Biology Target Identification

In Vivo Anti-neuroinflammatory Efficacy of Murrayafoline A in an LPS-induced Mouse Model

Murrayafoline A has demonstrated significant in vivo efficacy in a mouse model of LPS-induced neuroinflammation, a validation that is often lacking for other carbazole alkaloids [1]. Treatment with Murrayafoline A led to quantifiable reductions in key neuroinflammatory markers in brain tissue, including suppression of Iba-1, TNF-α, and IL-6 expression [1].

Neuroscience In Vivo Pharmacology Drug Discovery

Optimal Use Cases for Murrayafoline A (4532-33-6) Based on Quantitative Evidence


Chemical Probe for Validating Sp1-Dependent Pathways in Neuroinflammation

Murrayafoline A is an optimal chemical probe for experiments seeking to modulate the Sp1/NF-κB/MAPK signaling axis. Its direct, validated target engagement with Sp1 (as demonstrated by CETSA and SPR) and the demonstration that Sp1 knockdown reverses its cellular effects make it a superior tool for these studies compared to generic carbazole alkaloids with undefined or non-Sp1-mediated mechanisms [1].

Lead Compound in Selective Anti-Leukemic Drug Discovery

For programs targeting leukemia, Murrayafoline A represents a more selective starting point for lead optimization than close analog Mahanimbine. The head-to-head data shows that while both compounds have similar potency against CEM-SS leukemic cells, Murrayafoline A is less toxic to normal fibroblasts (IC50: 17 µg/ml vs 11 µg/ml for Mahanimbine), indicating a better selectivity index and a potentially safer therapeutic window [1].

Reference Standard in Carbazole Alkaloid Antitrypanosomal SAR Studies

Murrayafoline A serves as an essential reference compound in structure-activity relationship (SAR) studies for antitrypanosomal carbazole alkaloids. Its defined potency (IC50: 6.35 µg/ml) against T. evansi lies midway between the more potent Mahanimbine (3.13 µg/ml) and the less potent Girinimbine (10.16 µg/ml), making it a critical benchmark for evaluating new derivatives and understanding the structural determinants of activity in this class [1].

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